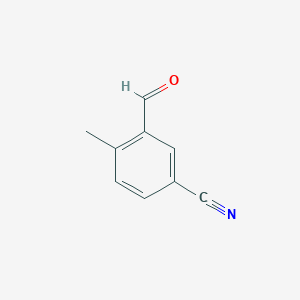

4-Formyl-3-methylbenzonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-formyl-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWRWNKPXVHRPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Formyl 3 Methylbenzonitrile and Analogous Benzonitrile Derivatives

Retrosynthetic Analysis of 4-Formyl-3-methylbenzonitrile

A retrosynthetic analysis of this compound (I) reveals two primary disconnection points corresponding to the carbon-carbon bond of the formyl group and the carbon-cyanide bond.

Disconnection of the Formyl Group: The formyl group can be retrosynthetically disconnected to a methyl group, which would then be oxidized in the forward synthesis. This leads to the precursor 3-methylbenzonitrile (B1361078) (II). Alternatively, the formyl group can be derived from a dibromomethyl group, pointing to 4-(dibromomethyl)-3-methylbenzonitrile (III) as a key intermediate. Another approach involves a direct formylation reaction on the aromatic ring, again leading back to 3-methylbenzonitrile (II).

Disconnection of the Nitrile Group: The cyano group can be disconnected to a halide (e.g., bromide), suggesting 4-bromo-2-methylbenzaldehyde (B1282862) (IV) as a precursor. This disconnection paves the way for a nitrile introduction via transition metal-catalyzed cyanation in the forward synthesis.

These disconnections outline the main synthetic strategies: either starting with a pre-functionalized benzonitrile (B105546) and introducing the formyl group, or beginning with a substituted benzaldehyde (B42025) and installing the nitrile group.

Approaches to Formyl Group Introduction on Methylbenzonitrile Frameworks

The introduction of a formyl group onto a methylbenzonitrile scaffold can be achieved through several reliable methods, including direct formylation of the aromatic ring, oxidation of a benzylic methyl group, or hydrolysis of a dihalomethyl precursor.

Formylation Reactions on Aromatic Substrates

Direct formylation of aromatic compounds is a powerful tool for introducing an aldehyde functionality. The Vilsmeier-Haack reaction is a prominent example, utilizing a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ijpcbs.comajrconline.org This electrophilic aromatic substitution reaction is most effective on electron-rich aromatic rings. numberanalytics.com For a substrate like 3-methylbenzonitrile, the methyl group provides some activation, directing the formylation to the ortho and para positions. The desired 4-formyl isomer would be one of the potential products.

The general mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is attacked by the electron-rich aromatic ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the aldehyde. numberanalytics.com

Oxidation of Methyl Groups to Aldehydes on Benzonitrile Precursors

A common strategy for synthesizing aromatic aldehydes is the controlled oxidation of a methyl group on the corresponding toluene (B28343) derivative. This approach avoids the potential for over-oxidation to the carboxylic acid by using specific reagents.

One such method is the Etard reaction, which employs chromyl chloride (CrO₂Cl₂) to oxidize a methyl group to a chromium complex, which upon hydrolysis, yields the benzaldehyde. ontosight.ai Another approach involves the use of chromic oxide (CrO₃) in acetic anhydride, which converts the toluene derivative to a benzylidene diacetate that can be hydrolyzed to the aldehyde with aqueous acid. ontosight.ai

A highly relevant synthetic route involves the bromination of the methyl group followed by hydrolysis. For example, in the synthesis of the analogous 2-methoxy-4-cyanobenzaldehyde, 3-methoxy-4-methylbenzonitrile (B1590838) is treated with N-bromosuccinimide (NBS) to form the dibromomethyl intermediate, which is then hydrolyzed to the aldehyde. google.com This method highlights the feasibility of selectively transforming the methyl group in the presence of the nitrile functionality.

| Starting Material | Oxidizing Agent/Conditions | Product | Yield (%) |

| 3-methoxy-4-methylbenzonitrile | 1. NBS, Initiator, Chlorobenzene, 85-95°C | 2-methoxy-4-cyanobenzaldehyde | Not explicitly stated for oxidation step alone |

| Toluene | CrO₂Cl₂ | Benzaldehyde | - |

| Substituted Toluene | CrO₃, Acetic Anhydride, then H₃O⁺ | Substituted Benzaldehyde | - |

Hydrolysis of Dibromomethyl Derivatives to Formyl Groups

The hydrolysis of gem-dibromomethylarenes is a robust and frequently employed method for the synthesis of aromatic aldehydes, including formylbenzonitriles. This transformation can be achieved under various conditions, often with high selectivity and yield.

A common approach involves the use of silver nitrate (B79036) in an aqueous ethanol (B145695) solution under reflux. This method has been successfully applied to the synthesis of 4-formyl-3-methoxybenzonitrile (B1591161) from 3-methoxy-4-(dibromomethyl)benzonitrile, achieving a near-quantitative yield. chemicalbook.com The synthesis of 2-formylbenzonitriles has also been effectively carried out by heating the corresponding 2-(dibromomethyl)benzonitriles in a dioxane/water mixture. arkat-usa.org This method is advantageous as it often allows for the isolation of highly pure products without the need for chromatographic purification. arkat-usa.org

A Chinese patent describes a similar hydrolysis step in the synthesis of 2-methoxy-4-cyanobenzaldehyde, where the dibromomethyl intermediate is hydrolyzed to the target aldehyde. The patent notes that the hydrolysis must be conducted with a weak base or DMSO to preserve the nitrile group. google.com

| Starting Material | Reagents/Conditions | Product | Yield (%) |

| 3-methoxy-4-(dibromomethyl)benzonitrile | AgNO₃, Ethanol/Water, Reflux | 4-formyl-3-methoxybenzonitrile | 99 |

| 2-(Dibromomethyl)benzonitrile | Dioxane/Water (1:1), 100°C, 16h | 2-Formylbenzonitrile | 94 |

| 2-(Dibromomethyl)-5-nitrobenzonitrile | Dioxane/Water (1:1), 100°C, 24h | 2-Formyl-5-nitrobenzonitrile | 85 |

Strategies for Nitrile Group Elaboration on Aromatic Systems

The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis. Modern methods, particularly those catalyzed by palladium, offer high efficiency and functional group tolerance.

Cyano-Group Introduction via Palladium Catalysis

Palladium-catalyzed cyanation of aryl halides and pseudohalides has become a cornerstone for the synthesis of benzonitriles. sci-hub.sersc.org This cross-coupling reaction typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to afford the aryl nitrile and regenerate the active catalyst. nih.gov

A significant challenge in these reactions is catalyst deactivation by excess cyanide ions. nih.gov To overcome this, various strategies have been developed, including the use of less soluble cyanide salts like Zn(CN)₂ or non-toxic and stable sources such as potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govresearchgate.net The choice of ligand is also crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands like XPhos often providing superior results, especially for less reactive aryl chlorides. nih.gov

These methods exhibit broad substrate scope, tolerating a wide range of functional groups, including aldehydes, which is critical for the synthesis of molecules like this compound from a precursor such as 4-bromo-2-methylbenzaldehyde. mit.edu Reactions can often be conducted under mild conditions, with some protocols operating at temperatures as low as 40°C. mit.edu

| Aryl Halide/Pseudohalide | Cyanide Source | Catalyst/Ligand | Conditions | Product | Yield (%) |

| 4-Bromobenzaldehyde | Zn(CN)₂ | Pd(OAc)₂, SPhos | Dioxane/H₂O, 40°C | 4-Cyanobenzaldehyde | 99 |

| 4-Bromoanisole | Zn(CN)₂ | Pd(OAc)₂, SPhos | Dioxane/H₂O, 40°C | 4-Methoxybenzonitrile | 99 |

| 4-Chlorotoluene | K₄[Fe(CN)₆]·3H₂O | Palladacycle Precatalyst/XPhos | Dioxane/H₂O, 100°C | 4-Methylbenzonitrile | 97 |

| 4-Bromo-3-methylanisole | K₄[Fe(CN)₆]·3H₂O | Pd(OAc)₂/dppf | DMF, 120°C | 4-Cyano-3-methylanisole | 85 |

Directed Ortho-Metalation and Subsequent Functionalization Routes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds, including benzonitriles. wikipedia.org This method utilizes a directing metalation group (DMG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by various electrophiles to introduce a wide range of functional groups. organic-chemistry.org The cyano group itself can act as a moderate directing group in DoM. organic-chemistry.org

In the context of synthesizing substituted benzonitriles, DoM offers a precise way to introduce functionalities at specific positions. For instance, the ortho-lithiation of a benzonitrile derivative can be followed by reaction with an appropriate electrophile to yield a 2-substituted benzonitrile. rsc.orguwindsor.ca Common organolithium bases used include n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and lithium diisopropylamide (LDA). uwindsor.ca The choice of base and reaction conditions, such as temperature, is crucial to avoid side reactions like nucleophilic attack on the nitrile group. researchgate.net

A key challenge in the lithiation of benzonitriles is the potential for the organolithium reagent to add to the cyano group. researchgate.net To circumvent this, strategies such as using sterically hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or performing the reaction at very low temperatures (e.g., -78°C) are often employed. rsc.orgd-nb.info Another effective technique is the in situ trapping of the aryllithium intermediate, where the electrophile is present in the reaction mixture during the metalation step. thieme-connect.com This minimizes the lifetime of the reactive aryllithium species and reduces unwanted side reactions.

Transmetalation of the initially formed aryllithium with a metal salt, such as zinc chloride (ZnCl₂), can generate a more stable organozinc species. researchgate.netthieme-connect.com These organozinc reagents are generally less reactive towards the nitrile group but still sufficiently nucleophilic to react with various electrophiles, often in the presence of a palladium or copper catalyst. thieme-connect.combeilstein-journals.org This approach broadens the scope of compatible electrophiles and improves reaction yields.

For the synthesis of this compound, a potential DoM strategy could involve the ortho-lithiation of 3-methylbenzonitrile, directed by the cyano group. Subsequent quenching with a formylating agent like N,N-dimethylformamide (DMF) would introduce the formyl group at the 4-position. However, the directing ability of the cyano group and potential for competing lithiation at other positions would need to be carefully considered and optimized.

Stereoselective and Regioselective Synthesis Considerations

Achieving high levels of stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules like functionalized benzonitriles. Regioselectivity, or the control of where a reaction occurs on a molecule, is particularly critical when multiple reaction sites are available. In the synthesis of polysubstituted benzonitriles, the directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming groups. acs.org

For example, in electrophilic aromatic substitution reactions, the electronic properties of substituents (electron-donating or electron-withdrawing) guide the incoming electrophile to specific positions (ortho, meta, or para). Similarly, in nucleophilic aromatic substitution, the positions of leaving groups and activating groups determine the outcome of the reaction. acs.org Directed ortho-metalation, as discussed previously, is a prime example of a highly regioselective reaction, forcing functionalization at the position adjacent to the directing group. wikipedia.org The development of methods for the regioselective synthesis of polysubstituted pyrazoles and isoxazoles has also been a subject of research. nih.gov

Stereoselectivity, the control of the three-dimensional arrangement of atoms in a molecule, becomes important when chiral centers are present or created during a reaction. While the synthesis of this compound itself does not typically involve the creation of chiral centers, the synthesis of more complex benzonitrile derivatives often does. For instance, the addition of a nucleophile to the formyl group could create a chiral alcohol. In such cases, the use of chiral catalysts or auxiliaries can be employed to favor the formation of one enantiomer or diastereomer over the other. acs.org Research has been conducted on the stereoselective synthesis of functionalized quaternary stereocenters. mun.ca

The interplay between steric and electronic effects of substituents can significantly influence both the regioselectivity and stereoselectivity of a reaction. acs.orgbeilstein-journals.org For instance, bulky substituents can hinder reaction at nearby sites, favoring reaction at less sterically crowded positions. beilstein-journals.org Computational methods, such as Density Functional Theory (DFT) calculations, are increasingly used to rationalize and predict the regioselectivity of metalation reactions. nih.gov

Green Chemistry Principles in the Synthesis of Benzonitrile Aldehydes

The application of green chemistry principles to the synthesis of benzonitrile aldehydes aims to reduce the environmental impact of chemical processes. This involves considerations such as the use of less hazardous reagents and solvents, improved energy efficiency, and waste minimization. mlsu.ac.in

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. mdpi.comrsc.orgbeilstein-journals.org The direct heating of the reaction mixture by microwave irradiation can lead to rapid temperature increases and enhanced reaction rates. rsc.org

Several studies have demonstrated the utility of microwave irradiation in the synthesis of nitrile-containing compounds. For example, the conversion of salicylaldehydeoximes to 2-(difluoromethoxy)benzonitriles has been achieved in moderate yields under microwave-assisted conditions. jlu.edu.cn The synthesis of various benzimidazole (B57391) derivatives and thioethers containing a 1,2,4-triazole (B32235) moiety has also been successfully carried out using microwave assistance. mdpi.comtandfonline.com In the context of benzonitrile aldehydes, microwave-assisted methods can be applied to key steps such as the conversion of aldehydes to nitriles. mdpi.com For instance, aromatic aldehydes with electron-donating groups can be converted to their corresponding nitriles using hydroxylamine (B1172632) hydrochloride and titanium dioxide under microwave irradiation. mdpi.com

| Reactant | Product | Conditions | Yield | Reference |

| Salicylaldehydeoximes | 2-(Difluoromethoxy)benzonitriles | SCDA, K₂CO₃, DMF, 300W, 85°C, 20 min | Moderate | jlu.edu.cn |

| Aromatic aldehydes | Aromatic nitriles | NH₂OH·HCl, TiO₂, Microwave | Good | mdpi.com |

| Benzonitriles | 3-Aminobenzo[b]thiophenes | Methyl thioglycolate, Et₃N, DMSO, 130°C | 58-96% | rsc.org |

| SCDA: Sodium 2-chloro-2,2-difluoroacetate | ||||

| DMF: N,N-Dimethylformamide | ||||

| Et₃N: Triethylamine | ||||

| DMSO: Dimethyl sulfoxide |

Solvent-Free Reaction Conditions

Conducting chemical reactions without the use of volatile organic solvents is a core principle of green chemistry. Solvent-free, or neat, reactions can reduce environmental pollution, lower costs, and simplify product purification. rasayanjournal.co.in

The conversion of aldehydes to nitriles, a key transformation in the synthesis of benzonitrile aldehydes, has been successfully achieved under solvent-free conditions. rasayanjournal.co.inresearchgate.net One approach involves heating aldehydes with hydroxylamine hydrochloride in the presence of a catalyst like wet zinc oxide nanopowder. rasayanjournal.co.in This method offers advantages such as short reaction times, high product yields, and the use of a non-toxic, reusable catalyst. rasayanjournal.co.in Another solvent-free method utilizes a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) as an efficient and environmentally friendly catalyst for the one-pot synthesis of nitriles from aldehydes. organic-chemistry.org

| Reactant | Product | Conditions | Yield | Reference |

| Aromatic aldehydes | Aromatic nitriles | NH₂OH·HCl, wet ZnO nanopowder, 90°C | High | rasayanjournal.co.in |

| Aldehydes | Nitriles | NH₂OH·HCl, Choline chloride/urea, Microwave/Conventional heating | Good to Excellent | organic-chemistry.org |

| Aldehydes | Nitriles | NH₂OH·HCl, 100°C | - | researchgate.net |

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. mlsu.ac.innumberanalytics.comjocpr.com A high atom economy indicates that less waste is generated. jocpr.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in

In the synthesis of this compound and its analogs, choosing reactions with high atom economy is crucial for sustainability. For example, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, where parts of the reactants are discarded as byproducts. mlsu.ac.in

Several metrics are used to evaluate the greenness of a synthetic process, including:

Atom Economy (AE): (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%. rsc.org An ideal AE is 100%. rsc.org

E-Factor (Environmental Factor): Mass of waste / Mass of product. A lower E-factor is better. rsc.org

Process Mass Intensity (PMI): Total mass in a process / Mass of product. A lower PMI indicates a more efficient and less wasteful process. rsc.org

Reaction Mass Efficiency (RME): Mass of desired product / Total mass of reactants. rsc.org

For example, a study on a green synthesis of benzonitrile reported a low E-factor of 0.07, a high atom economy of 96.21%, a low PMI of 1.08, and a high RME of 92.67%, indicating a very environmentally friendly process. rsc.org The development of catalytic reactions, both homogeneous and heterogeneous, is a key strategy for improving atom economy and minimizing waste, as catalysts can be used in small amounts and often recycled. rsc.orgsemanticscholar.org

Scalability and Process Optimization for Academic and Industrial Relevance

The transition of a synthetic route from a small-scale academic laboratory setting to large-scale industrial production presents numerous challenges. Scalability requires a thorough understanding of the reaction kinetics, thermodynamics, and potential safety hazards. Process optimization is essential to ensure that the synthesis is not only efficient and high-yielding but also cost-effective and environmentally sustainable on an industrial scale. numberanalytics.com

Key considerations for the scalability and process optimization of the synthesis of this compound and its analogs include:

Reagent and Catalyst Cost and Availability: Reagents that are inexpensive and readily available in large quantities are preferred for industrial applications. researchgate.net While complex, highly specialized catalysts may offer excellent performance in the lab, their cost and difficulty of synthesis can be prohibitive for large-scale production.

Reaction Conditions: Reactions that proceed under mild conditions (e.g., ambient temperature and pressure) are generally easier and less expensive to scale up than those requiring high temperatures, high pressures, or cryogenic conditions. mlsu.ac.in The energy requirements for a process have significant environmental and economic impacts and should be minimized. mlsu.ac.in

Work-up and Purification: The procedures for isolating and purifying the final product must be amenable to large-scale operations. Methods that involve extensive extractions with large volumes of organic solvents or complex chromatographic separations are often impractical and costly on an industrial scale. rsc.org The development of processes where the product can be easily separated, for instance by precipitation and filtration, is highly desirable. rsc.org

Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is crucial before scaling up a process. Exothermic reactions, the use of flammable or toxic substances, and the potential for runaway reactions must be carefully managed.

Waste Management: The disposal of waste generated during the synthesis is a major environmental and economic concern. numberanalytics.com Optimizing reactions to minimize byproducts and developing methods for recycling solvents and catalysts are critical aspects of industrial process development. acs.org

Continuous flow chemistry is an emerging technology that offers significant advantages for process optimization and scalability. thieme-connect.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. They can also facilitate the use of hazardous reagents and high-energy intermediates in a more controlled manner.

Chemical Reactivity and Mechanistic Investigations of 4 Formyl 3 Methylbenzonitrile

Reactivity Profile of the Formyl Group

The formyl group (-CHO) is characterized by an electrophilic carbonyl carbon, which serves as a primary site for various chemical transformations, including nucleophilic addition, oxidation, reduction, and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the formyl group is highly susceptible to attack by nucleophiles. This reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to yield an alcohol.

The general mechanism proceeds as follows:

A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

The pi electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation of the alkoxide by a weak acid (like water) yields the final alcohol product.

Common nucleophilic addition reactions involving the formyl group include the addition of Grignard reagents to form secondary alcohols and the addition of cyanide ions to produce cyanohydrins. britannica.com

Table 1: Examples of Nucleophilic Addition to 4-Formyl-3-methylbenzonitrile

| Nucleophile (Reagent) | Intermediate Product | Final Product | Product Class |

|---|---|---|---|

| Grignard (R-MgBr) | Magnesium alkoxide | 1-(4-cyano-2-methylphenyl)-1-alkanol | Secondary Alcohol |

| Hydride (NaBH₄) | Alkoxide | (4-cyano-2-methylphenyl)methanol | Primary Alcohol |

| Cyanide (HCN, base) | Alkoxide | 2-(4-cyano-2-methylphenyl)-2-hydroxyacetonitrile | Cyanohydrin |

Oxidation Pathways to Carboxylic Acids

The formyl group of this compound can be readily oxidized to a carboxylic acid group (-COOH), yielding 4-cyano-2-methylbenzoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of common oxidizing agents. ncert.nic.in Aldehydes are particularly susceptible to oxidation, even by the oxygen in the air. britannica.com

The oxidation process is highly efficient with strong oxidants like potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid). ncert.nic.in Milder, more selective methods have also been developed, utilizing reagents like Oxone in eco-friendly solvents or organocatalysts such as N-hydroxyphthalimide (NHPI) with molecular oxygen. organic-chemistry.orgacs.org

Table 2: Common Reagents for the Oxidation of this compound

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, heat | 4-cyano-2-methylbenzoic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | 4-cyano-2-methylbenzoic acid |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water or water-ethanol mixture | 4-cyano-2-methylbenzoic acid acs.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent, mild conditions | 4-cyano-2-methylbenzoic acid organic-chemistry.org |

Reduction Pathways to Alcohols

The formyl group can be reduced to a primary alcohol, converting this compound into (4-cyano-2-methylphenyl)methanol. This transformation is typically achieved with high efficiency using metal hydride reagents or through catalytic hydrogenation. britannica.com

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in While both are effective, NaBH₄ is a milder reagent and is often preferred for its greater chemoselectivity. Catalytic hydrogenation, involving hydrogen gas (H₂) and a metal catalyst (e.g., palladium, platinum, or nickel), is also a widely used method. britannica.com

Table 3: Common Reagents for the Reduction of this compound

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), room temperature | (4-cyano-2-methylphenyl)methanol |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (4-cyano-2-methylphenyl)methanol |

| Hydrogen (H₂) with Catalyst | Pd, Pt, or Ni catalyst, pressure | (4-cyano-2-methylphenyl)methanol |

Condensation Reactions for Imines and Heterocyclic Formation

The formyl group of this compound readily undergoes condensation reactions with primary amines to form imines (also known as Schiff bases). masterorganicchemistry.com This reaction is a reversible process that involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com To drive the reaction to completion, water is often removed from the reaction mixture. masterorganicchemistry.com

The mechanism for imine formation under mildly acidic conditions involves several steps:

Protonation of the carbonyl oxygen to increase its electrophilicity.

Nucleophilic attack by the primary amine on the carbonyl carbon.

Deprotonation of the nitrogen atom.

Protonation of the hydroxyl group to form a good leaving group (H₂O).

Elimination of water, forming an iminium ion.

Deprotonation of the nitrogen to yield the final imine product. masterorganicchemistry.com

These imines are valuable intermediates for the synthesis of various nitrogen-containing heterocyclic compounds through subsequent cycloaddition or cyclization reactions.

Table 4: Condensation and Heterocycle Formation Pathways

| Reactant | Intermediate | Potential Heterocyclic Product Class |

|---|---|---|

| Primary Amine (R-NH₂) | Imine | Quinolines, Dihydropyridines |

| Hydrazine (B178648) (H₂N-NH₂) | Hydrazone | Pyrazoles, Pyridazines |

| Hydroxylamine (B1172632) (H₂N-OH) | Oxime | Isoxazoles |

Reactivity Profile of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, most notably hydrolysis to form carboxylic acids or amides.

Hydrolysis Reactions

The nitrile group of this compound can be hydrolyzed to a carboxylic acid group, yielding 4-formyl-3-methylbenzoic acid. The reaction proceeds through a benzamide (B126) intermediate (4-formyl-3-methylbenzamide). oup.com This hydrolysis can be performed under either acidic or alkaline conditions, with the reaction being impractically slow in neutral water. youtube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the nitrile is heated with a strong acid such as sulfuric acid or hydrochloric acid. rsc.org The mechanism involves the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. The final products are the carboxylic acid and an ammonium (B1175870) salt. rsc.org

Base-Catalyzed Hydrolysis: In alkaline hydrolysis, the nitrile is heated with a strong base like sodium hydroxide (B78521). The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. youtube.com This process initially forms the salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. youtube.com

Table 5: Conditions for the Hydrolysis of the Nitrile Group

| Condition | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic | H₂SO₄ or HCl, H₂O, heat | 4-formyl-3-methylbenzamide | 4-formyl-3-methylbenzoic acid |

Cycloaddition Reactions (e.g., Click Chemistry Applications)

While this compound does not inherently possess the functional groups required for common cycloaddition reactions, its scaffold serves as a valuable precursor for derivatives that can participate in such transformations, most notably in the realm of click chemistry. Click chemistry describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts. organic-chemistry.org The premier example is the Huisgen 1,3-dipolar cycloaddition, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.orgbeilstein-journals.org

To employ this compound in CuAAC reactions, it must first be functionalized to contain either a terminal alkyne or an azide (B81097) group. This can be achieved through synthetic modification of its existing formyl or methyl groups. For instance, the formyl group could be reduced to a hydroxymethyl group (-CH₂OH), which can then be converted to an azidomethyl group (-CH₂N₃) via standard substitution chemistry. This azide-functionalized derivative can then react with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgresearchgate.net This strategy allows for the covalent linking of the benzonitrile (B105546) core to a wide array of other molecules, a technique frequently used in drug discovery and materials science. beilstein-journals.org

The thermal, uncatalyzed Huisgen cycloaddition typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.org In contrast, the CuAAC variant proceeds under mild, often aqueous conditions and is highly regioselective, exclusively yielding the 1,4-disubstituted triazole. organic-chemistry.org Ruthenium-catalyzed versions (RuAAC) have also been developed, which selectively produce the 1,5-regioisomer. wikipedia.org

Reactivity of the Methyl Group

The methyl group of this compound is not inert; its position adjacent to the benzene (B151609) ring (a benzylic position) makes it susceptible to a variety of side-chain functionalization reactions. masterorganicchemistry.com

Side-Chain Functionalization (e.g., Halogenation, Oxidation)

Halogenation: The benzylic C-H bonds of the methyl group are weaker than typical alkyl C-H bonds, allowing for selective halogenation via free-radical pathways. masterorganicchemistry.comchemistrysteps.com Benzylic bromination is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light (hν) or benzoyl peroxide. chemistrysteps.comyoutube.com The reaction proceeds through a resonance-stabilized benzylic radical intermediate, which accounts for the high selectivity for substitution at this position over others. chemistrysteps.comyoutube.com This reaction can introduce one or more bromine atoms, leading to 4-formyl-3-(bromomethyl)benzonitrile or 4-formyl-3-(dibromomethyl)benzonitrile, which are versatile synthetic intermediates.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents. Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions can effect this transformation. More recently, methods using molecular oxygen in the presence of catalysts have been developed for benzylic oxidations. researchgate.netorganic-chemistry.org This reaction converts this compound into 4-formyl-3-carboxylonitrile, further diversifying the synthetic utility of the parent molecule. The presence of deactivating groups on the ring, like the formyl and cyano groups, can make this oxidation more difficult compared to electron-rich toluenes. google.com

| Reaction Type | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., light, AIBN), CCl₄ | 4-Formyl-3-(bromomethyl)benzonitrile | Proceeds via a resonance-stabilized benzylic radical. chemistrysteps.com |

| Benzylic Oxidation | KMnO₄, heat, H₂O/OH⁻; then H₃O⁺ | 4-Formyl-3-carboxybenzonitrile | Requires strong oxidizing conditions. organic-chemistry.org |

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzonitrile Core

The substitution pattern on the aromatic ring of this compound is governed by the combined electronic effects of the three existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS, an incoming electrophile attacks the electron-rich π-system of the benzene ring. The directing effects of the substituents determine the position of substitution.

-CH₃ (Methyl): An electron-donating group that activates the ring and is an ortho, para-director.

-CHO (Formyl): A strong electron-withdrawing group that deactivates the ring and is a meta-director. vanderbilt.edu

-CN (Cyano): A strong electron-withdrawing group that deactivates the ring and is a meta-director. fiveable.me

The directing effects can be summarized as follows:

Position 2: Favored by -CH₃ (ortho); disfavored by -CHO (meta) and -CN (meta).

Position 5: Favored by -CH₃ (para).

Position 6: Disfavored by -CHO (meta) and -CN (meta).

Given that the activating group's influence typically dominates in cases of opposing effects, substitution is most likely to occur at the position activated by the methyl group and not simultaneously deactivated by the others. fiveable.melibretexts.org Therefore, position 5 is the most probable site for electrophilic attack, as it is para to the activating methyl group and is not sterically hindered.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring that contains a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate. libretexts.org

This compound itself will not undergo SNAr as it lacks a suitable leaving group. However, if a leaving group (e.g., -Cl, -F) were present on the ring, the formyl and cyano groups would strongly activate the system toward nucleophilic attack. libretexts.org For example, in a hypothetical 2-chloro-4-formyl-5-methylbenzonitrile, the chlorine atom is ortho to the formyl group and para to the cyano group. Both of these powerful electron-withdrawing groups would stabilize the negative charge of the intermediate formed upon nucleophilic attack at C-2, making the SNAr reaction highly favorable.

Reaction Mechanisms and Transition State Analysis for Key Transformations

Cycloaddition Reactions: The thermal Huisgen 1,3-dipolar cycloaddition is understood to proceed through a concerted, often asynchronous, pericyclic mechanism via a six-electron Huckel aromatic transition state. wikipedia.orgfu-berlin.de Computational studies using Density Functional Theory (DFT) support this concerted pathway, where bond formation occurs in a single step without a discrete intermediate. nih.gov The CuAAC reaction, however, follows a stepwise mechanism. DFT calculations suggest that the reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide. The transition state involves two copper atoms, one bound to the acetylide and the other activating the azide, leading to a six-membered metallacycle intermediate before ring contraction to the final triazole product. wikipedia.org

Side-Chain Functionalization: The mechanism of benzylic bromination with NBS is a free-radical chain reaction. masterorganicchemistry.comyoutube.com

Initiation: Homolytic cleavage of the initiator or the N-Br bond generates a small concentration of bromine radicals (Br•). youtube.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming HBr and a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (formed from HBr and NBS) to yield the brominated product and a new bromine radical, continuing the chain. chemistrysteps.comyoutube.com

Termination: The reaction ceases when radicals combine with each other. youtube.com The stability of the benzylic radical intermediate is key to the reaction's selectivity, making it the kinetically favored pathway.

Aromatic Substitution:

EAS Mechanism: The mechanism involves a two-step process. First, the aromatic π-system attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. vanderbilt.edu This step is typically the rate-determining step. The transition state leading to this intermediate is high in energy due to the temporary loss of aromaticity. nih.gov In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. Computational studies confirm that the stability of the arenium ion, and thus the height of the transition state energy barrier, is heavily influenced by the substituents. Electron-donating groups stabilize the positive charge, lowering the barrier, while electron-withdrawing groups destabilize it. nih.govpnas.org

SNAr Mechanism: This is also a two-step addition-elimination mechanism. wikipedia.org

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . wikipedia.orgmdpi.com This is generally the rate-determining step. The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, particularly those at the ortho and para positions. wikipedia.orgresearchgate.net The stability of the Meisenheimer complex is crucial; strong electron-withdrawing groups like -CN and -CHO are highly effective at stabilizing this intermediate, thereby lowering the activation energy of the first step. nih.govresearchgate.net

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored in a fast, energetically favorable step. libretexts.org

Derivatization and Analog Synthesis of 4 Formyl 3 Methylbenzonitrile

Synthesis of Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. They are commonly synthesized through the condensation reaction of an aldehyde or ketone with a hydrazine (B178648) or hydrazide derivative. The formyl group of 4-formyl-3-methylbenzonitrile is readily susceptible to nucleophilic attack, making it an ideal substrate for forming hydrazone derivatives.

The general synthesis involves reacting this compound with various substituted hydrazines or benzohydrazides in a suitable solvent, often with acid catalysis. ijpsr.com This reaction typically proceeds by the nucleophilic addition of the hydrazine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to yield the corresponding hydrazone. minarjournal.com The reaction is versatile, allowing for the introduction of diverse structural motifs by varying the substituent on the hydrazine reactant. researchgate.net

A variety of hydrazones can be prepared, and their synthesis is often straightforward, sometimes achievable through solvent-free microwave irradiation protocols or traditional refluxing in solvents like ethanol (B145695). minarjournal.comresearchgate.net

Table 1: Examples of Hydrazide Reactants for Hydrazone Synthesis

| Reactant | Resulting Derivative Class |

|---|---|

| Hydrazine Hydrate | Simple Hydrazone |

| Phenylhydrazine | N-Phenylhydrazone |

| Isonicotinic acid hydrazide | Isonicotinoylhydrazone |

| Benzohydrazide | Benzoylhydrazone |

Formation of Heterocyclic Compounds via Cyclization Reactions

The reactivity of the formyl group in this compound is frequently exploited in cyclization reactions to construct complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

A notable application of aldehydes like 4-formylbenzonitrile is in the synthesis of pyrrolo[3,4-b]pyridin-5-one cores. mdpi.com This is often achieved through a sophisticated one-pot process that combines a multi-component reaction with a subsequent cascade sequence. nih.govnih.gov A common strategy is the Ugi-Zhu three-component reaction (UZ-3CR) involving an aldehyde, an amine, and an isocyanide. nih.govfrontiersin.org

In this sequence, the formyl group of a benzonitrile (B105546) derivative reacts with an amine and an isocyanide to form an intermediate, such as a 5-aminooxazole. semanticscholar.org This intermediate then undergoes a cascade of reactions, typically initiated by the addition of a dienophile like maleic anhydride. semanticscholar.org The cascade can include an N-acylation, an aza-Diels-Alder cycloaddition, decarboxylation, and dehydration to yield the final, stable pyrrolo[3,4-b]pyridin-5-one heterocyclic system. mdpi.comnih.gov The use of catalysts, such as ytterbium or scandium triflate, and microwave heating can improve reaction yields and efficiency. nih.govfrontiersin.org

Imidazolidinones are five-membered heterocyclic compounds that are prevalent in many biologically active molecules. nih.gov The synthesis of these derivatives can be achieved from aldehydes through various routes. One common method involves the reaction of an aldehyde with an amine and another component, such as glycine (B1666218), in what can be considered a variation of the Bucherer-Bergs or Ugi reactions. ekb.egorganic-chemistry.org

For instance, this compound can react with an amine to form a Schiff base (imine) intermediate. This intermediate can then undergo cyclization with a suitable reagent. In one pathway, the Schiff base reacts with glycine to form an imidazolidinone ring. ekb.eg Alternatively, N-allylureas, which can be formed from amines, can be cyclized in the presence of a palladium catalyst to produce imidazolidin-2-ones. organic-chemistry.org These multi-step syntheses allow for the creation of highly functionalized imidazolidinone cores. organic-chemistry.org

Multi-Component Reactions Utilizing this compound as a Core Reactant

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org These reactions are prized for their atom economy, reduction in synthesis steps, and ability to rapidly generate libraries of complex molecules.

This compound is an excellent substrate for isocyanide-based MCRs, such as the Ugi and Passerini reactions, due to its aldehyde functionality. organic-chemistry.org As detailed in the synthesis of pyrrolo[3,4-b]pyridin-5-ones (Section 4.2.1), the Ugi-Zhu reaction is a prime example. mdpi.comnih.gov In this process, the aldehyde group of this compound participates in a three-component reaction with an amine and an isocyanide. semanticscholar.org This initial MCR step is often coupled with subsequent intramolecular reactions, creating complex polyheterocyclic systems in a one-pot manner, which is a hallmark of MCR-driven synthesis. nih.govsemanticscholar.org The versatility of MCRs allows for the creation of a diverse range of structures by simply varying the input components. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov By synthesizing a series of analogs and evaluating their effects, researchers can identify key structural features responsible for potency and selectivity. mdpi.comnih.gov

Analogs derived from this compound have been the subject of such studies. For example, a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones, synthesized via MCRs using a formylbenzonitrile core, were evaluated for their cytotoxic effects against various human cervical and breast cancer cell lines. nih.govnih.gov

In these studies, different amines and isocyanides were used in the synthesis to create a library of analogs with varied substituents on the core scaffold. These compounds were then tested in vitro to measure their ability to inhibit cancer cell growth. The results demonstrated that specific substitutions significantly impacted cytotoxic potential, with some compounds exhibiting potent activity at micromolar concentrations. nih.gov For instance, certain derivatives showed significant cytotoxicity against HeLa, SiHa, CaSki, MDA-MB-231, and MCF-7 cell lines. nih.govnih.gov Such studies provide crucial insights for the rational design of new, more effective therapeutic agents. frontiersin.org

Table 2: Research Findings on Cytotoxicity of Pyrrolo[3,4-b]pyridin-5-one Analogs

| Cell Line Tested | Observation | Reference |

|---|---|---|

| SiHa, HeLa, CaSki | Three compounds from a synthesized series exhibited significant cytotoxicity. HeLa was the most sensitive cell line. | nih.gov |

| MDA-MB-231, MCF-7 | One compound (1f) showed a potential cytotoxic effect at a concentration of 6.25 μM. | nih.gov |

Computational Chemistry and Theoretical Studies on 4 Formyl 3 Methylbenzonitrile

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study on 4-Formyl-3-methylbenzonitrile would involve the following analyses:

Optimized Molecular Geometries and Vibrational Frequencies

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. From this optimized geometry, theoretical vibrational frequencies can be calculated. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared with experimental infrared (IR) and Raman spectroscopy data to validate the computational model. For other benzonitrile (B105546) derivatives, studies have shown good agreement between calculated and experimental vibrational frequencies, aiding in the precise assignment of spectral bands. arxiv.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. For similar aromatic compounds, FMO analysis has been instrumental in understanding their electronic transitions and charge transfer properties. orientjchem.org

Electronic Structure and Charge Distribution

DFT calculations can provide a detailed picture of the electron distribution within the this compound molecule. By calculating the electrostatic potential and atomic charges, regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. This information is vital for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of Lewis-like bonding patterns, such as bonds, lone pairs, and delocalized interactions. For this compound, NBO analysis would quantify the delocalization of electron density from donor (filled) orbitals to acceptor (unfilled) orbitals. These interactions, known as hyperconjugation, are important for understanding the stability of the molecule and the influence of the substituent groups on the aromatic ring.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic properties.

IR Spectroscopy: As mentioned, vibrational frequency calculations from DFT can simulate the IR spectrum of the molecule.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are fundamental parameters in Nuclear Magnetic Resonance (NMR) spectroscopy. These predictions can aid in the interpretation of experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. This allows for the theoretical prediction of the UV-Vis spectrum and provides insight into the nature of the electronic excitations.

Non-Linear Optical (NLO) Properties Prediction

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO), which have uses in technologies like telecommunications and optical data storage. Computational chemistry can predict the NLO properties of molecules, such as the first-order hyperpolarizability (β). For molecules like this compound, which possess both electron-donating and electron-withdrawing groups attached to a π-conjugated system, there is a potential for significant NLO response. Theoretical calculations of hyperpolarizability can guide the design and synthesis of new materials with enhanced NLO properties. Studies on other substituted benzonitriles have highlighted the importance of intramolecular charge transfer for NLO activity. orientjchem.org

Applications of 4 Formyl 3 Methylbenzonitrile in Advanced Chemical Research

Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups makes 4-Formyl-3-methylbenzonitrile a key intermediate in multi-step organic synthesis. The aldehyde (formyl) group is a prime site for nucleophilic addition and condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This differential reactivity allows chemists to selectively manipulate parts of the molecule to construct intricate molecular architectures.

A notable parallel is seen in its analog, 4-Formyl-3-methoxybenzonitrile (B1591161), which is a crucial intermediate in the synthesis of the non-steroidal mineralocorticoid receptor antagonist Finerenone. tantuchemicals.comenantilabs.comgoogle.comgoogle.com The synthesis of such complex drugs often involves the precise and sequential reaction of the various functional groups present on the benzonitrile (B105546) core. Similarly, this compound can be employed in cascades of reactions, such as electrochemical-induced tandem reactions with anilines to produce N-aryl isoindolinones, demonstrating its utility in creating complex heterocyclic systems. nih.gov

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products |

|---|---|---|

| Formyl (-CHO) | Nucleophilic Addition, Condensation, Oxidation | Alcohols, Alkenes, Imines, Carboxylic Acids |

| Nitrile (-CN) | Hydrolysis, Reduction, Cycloaddition | Carboxylic Acids, Amides, Amines, Tetrazoles |

| Aromatic Ring | Electrophilic/Nucleophilic Substitution | Further substituted benzene (B151609) derivatives |

Building Block for Pharmaceutical Scaffolds and Drug Candidates

The benzonitrile moiety is a privileged scaffold in medicinal chemistry, and derivatives of this compound are explored for various therapeutic applications. nbinno.com

Synthesis of Selective Androgen Receptor Modulators (SARMs) (as seen in related derivatives)

The benzonitrile core is a common structural feature in many Selective Androgen Receptor Modulators (SARMs). acs.org Research has led to the discovery of potent SARMs based on 4-(pyrrolidin-1-yl)benzonitrile (B86329) and 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives. nih.govresearchgate.netebi.ac.uk One such clinical candidate is 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, known as SARM 2f. nih.govnih.gov The synthesis of these complex molecules often starts from simpler, functionalized benzonitriles. The formyl group of this compound can serve as a synthetic handle to build the intricate side chains and heterocyclic systems characteristic of these advanced SARMs.

Precursor for Compounds with Potential Anti-inflammatory, Analgesic, or Antibacterial Activities (as seen in related derivatives)

Derivatives of functionalized benzonitriles have shown promise as therapeutic agents for inflammation, pain, and bacterial infections.

Anti-inflammatory and Analgesic Activities: Benzimidazole (B57391) derivatives, which can be synthesized from precursors like this compound, have been investigated as anti-inflammatory agents that target cyclooxygenase (COX) enzymes. ijcrt.orgnih.gov Similarly, benzylidene-hydrazide derivatives have been synthesized and shown to possess both anti-inflammatory and analgesic properties. researchgate.net The synthesis of such compounds often involves the condensation of the formyl group with other reagents.

Antibacterial Activities: The benzonitrile scaffold is present in various compounds screened for antibacterial efficacy. nih.gov For instance, certain benzothiazole (B30560) derivatives have demonstrated significant antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov Studies on 4-((E)-2-benzylidenehydrazinyl)benzonitriles have also revealed promising antimicrobial activity. researchgate.net The synthesis of 4-(cyano(10H-phenothiazin-10-yl)methyl)benzonitrile has been explored for creating complexes with antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli.

Table 2: Bioactivity of Related Benzonitrile Derivatives

| Derivative Class | Biological Activity | Target Pathogen/Pathway (Example) |

|---|---|---|

| Pyrrolidinyl benzonitriles | SARM | Androgen Receptor |

| Benzimidazole derivatives | Anti-inflammatory | COX-1 and COX-2 enzymes |

| Benzylidene-hydrazides | Anti-inflammatory, Analgesic | Carrageenan-induced edema models |

| Benzothiazole derivatives | Antibacterial | E. coli, P. aeruginosa |

| Phenothiazine benzonitriles | Antibacterial | S. aureus, B. subtilis |

Applications in Chemical Biology

In chemical biology, this compound and its analogs serve as valuable molecular probes and intermediates. The nitrile group is a useful functional handle for studying enzyme interactions and metabolic pathways. Its related methoxy (B1213986) analog, for example, is used in drug design and as a reagent for synthesizing analogues to probe biological systems. tantuchemicals.com The ability to introduce functionalities through the aldehyde group allows for the creation of tailored molecules to investigate specific biological processes.

Utility in Materials Science Research (e.g., Optoelectronic Materials via Conjugation)

Benzonitrile derivatives are of growing interest in materials science, particularly for optoelectronic applications, due to their unique electronic and optical properties. researchgate.net The combination of electron-donating (methyl) and electron-withdrawing (formyl, nitrile) groups on the aromatic ring of this compound creates a "push-pull" system. This intramolecular charge transfer character is a key feature for developing materials with nonlinear optical properties and for use in organic light-emitting diodes (OLEDs).

Research into carbazole-benzonitrile derivatives has shown their potential as bipolar host materials for blue phosphorescent OLEDs. rsc.org The benzonitrile unit acts as the electron-accepting part of the molecule. The formyl group in this compound provides a reactive site for extending the conjugation of the system through reactions like Knoevenagel or Wittig, allowing for the synthesis of larger, more complex chromophores and polymers for various optoelectronic devices. ossila.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for benzonitrile (B105546) derivatives often rely on traditional chemical pathways that may involve harsh conditions or toxic reagents. Future research should focus on the development of more sustainable and efficient synthetic routes to 4-Formyl-3-methylbenzonitrile.

Green Chemistry Approaches: Investigation into green synthetic methods, such as those utilizing water as a solvent or employing ionic liquids, could lead to more environmentally friendly production processes. rsc.orgresearchgate.netrsc.orgrsc.org Microwave-assisted organic synthesis is another avenue that could significantly reduce reaction times and energy consumption. researchgate.net

Direct C-H Functionalization: Exploring direct C-H formylation techniques could provide a more atom-economical route to the target molecule, avoiding multi-step sequences that are common in classical synthesis. nih.gov

Electrochemical Synthesis: The use of electrochemical methods offers a green alternative for the synthesis of nitriles, potentially allowing for mild reaction conditions and avoiding the use of strong chemical oxidants or catalysts. rsc.org

Exploration of Catalytic Asymmetric Transformations

The presence of a reactive aldehyde group makes this compound an excellent candidate for catalytic asymmetric transformations to generate chiral molecules, which are of high value in the pharmaceutical industry.

Asymmetric Aldehyde Additions: Research into the development of novel chiral catalysts for the asymmetric addition of nucleophiles, such as organometallic reagents or nitromethane (B149229) (as in the Henry reaction), to the formyl group could yield a variety of enantioenriched secondary alcohols. nih.govmdpi.com The electronic influence of the nitrile and methyl groups could offer unique stereocontrol challenges and opportunities.

Enantioselective Cyanohydrin Formation: The asymmetric addition of cyanide to the aldehyde would produce chiral cyanohydrins, which are versatile synthetic intermediates.

Catalytic Asymmetric Reductions: The development of catalysts for the enantioselective reduction of the formyl group would provide access to chiral benzylic alcohols.

Reactions involving the Nitrile Group: The catalytic asymmetric addition of reagents across the carbon-nitrogen triple bond, while more challenging, represents a novel frontier for this substrate. The direct catalytic asymmetric addition of acetonitrile (B52724) to aldehydes has been shown to be a significant challenge in organic chemistry, and exploring intramolecular or related transformations could be a fruitful area of research. researchgate.net

Investigation of Photochemical and Electrochemical Reactivity

The conjugated system of this compound, containing both electron-withdrawing formyl and nitrile groups, suggests a rich and largely unexplored photochemical and electrochemical reactivity profile.

Photochemical Reactions: Aromatic aldehydes are known to participate in a variety of photochemical reactions, including acting as photoinitiators for polymerization. beilstein-journals.orgnih.gov The specific substitution pattern of this compound could lead to unique photochemical transformations, such as intramolecular cyclizations or its use as a novel photolinker or photocleavable group.

Electrochemical Cascade Reactions: The electrochemical behavior of related formyl benzonitriles has been shown to initiate cascade reactions to form complex heterocyclic structures. nih.govconsensus.app Investigating the electrochemical reduction or oxidation of this compound could unveil new pathways for the synthesis of novel nitrogen-containing heterocycles.

Electrocatalytic Hydrogenation: The selective electrocatalytic hydrogenation of the nitrile group to a primary amine would provide a valuable synthetic handle for further derivatization under mild conditions. acs.org

Design and Synthesis of Advanced Functional Materials

Benzonitrile derivatives are known to be useful building blocks for a range of functional materials due to their electronic properties and thermal stability. nbinno.com

Polymer Synthesis: this compound can be envisioned as a functional monomer. The aldehyde group provides a reactive site for polymerization reactions, such as condensation polymerization, or for grafting onto existing polymer backbones to introduce specific functionalities. acs.orgnih.gov

Organic Electronics: The incorporation of the benzonitrile moiety is a known strategy in the design of materials for organic light-emitting diodes (OLEDs). researchgate.netrsc.orgmatilda.science The unique substitution pattern of this compound could be exploited to synthesize novel organic semiconductors with tailored electronic properties.

Specialty Polymers: The synthesis of polymers from functionalized monomers derived from this compound could lead to materials with specific properties, such as altered solubility, thermal stability, or refractive index. bac-lac.gc.carsc.orgibm.com

Comprehensive Biological Activity Profiling of New Derivatives

The benzonitrile scaffold is present in a number of biologically active compounds and approved drugs. nih.gov A systematic exploration of the biological activity of derivatives of this compound is a promising avenue for drug discovery.

Library Synthesis: The reactive formyl group can be readily converted into a wide range of other functional groups (e.g., imines, oximes, hydrazones, alcohols, carboxylic acids), allowing for the creation of a diverse library of new chemical entities.

Pharmacological Screening: This library of derivatives should be subjected to broad pharmacological screening to identify potential activities against a range of biological targets, including enzymes, receptors, and ion channels. researchhub.comresearchgate.netnih.gov Studies on substituted benzonitriles have already indicated potential for anti-inflammatory activity. nih.gov

Structure-Activity Relationship (SAR) Studies: For any identified "hit" compounds, a detailed structure-activity relationship study should be undertaken. nih.govdrugdesign.orgmdpi.com This involves the systematic modification of the molecular structure to optimize potency and selectivity, and to understand the molecular basis of the biological activity.

Table of Future Research Directions

| Research Area | Key Concepts | Potential Outcomes |

| Novel and Sustainable Synthetic Routes | Green chemistry, C-H functionalization, electrochemistry | More efficient, cost-effective, and environmentally friendly production methods. |

| Catalytic Asymmetric Transformations | Chiral catalysts, enantioselective additions, asymmetric reductions | Access to valuable, optically active building blocks for the pharmaceutical and fine chemical industries. |

| Photochemical and Electrochemical Reactivity | Photoinitiated reactions, electrochemical cascade synthesis | Discovery of novel chemical transformations and synthesis of complex heterocyclic compounds. |

| Advanced Functional Materials | Functional monomers, polymerization, organic electronics | Development of new polymers and organic materials with tailored properties for high-tech applications. |

| Comprehensive Biological Activity Profiling | Library synthesis, pharmacological screening, SAR studies | Identification of new lead compounds for drug discovery and development of novel therapeutic agents. |

常见问题

Q. What spectroscopic techniques are recommended for characterizing 4-Formyl-3-methoxybenzonitrile, and how can data discrepancies be resolved?

- Methodological Answer: A multi-technique approach is critical:

- FT-IR and FT-Raman for functional group identification (e.g., aldehyde, nitrile, and methoxy groups) .

- NMR (¹H and ¹³C) to resolve aromatic proton environments and confirm substituent positions .

- UV-Vis spectroscopy to study electronic transitions and conjugation effects .

- Cross-validation with computational methods (e.g., density functional theory) to address spectral ambiguities .

- Example Table of Key Properties:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₇NO₂ | |

| Molecular Weight | 161.16 g/mol | |

| Boiling Point | 318.2°C |

Q. How should synthetic routes for 4-Formyl-3-methoxybenzonitrile be optimized for purity and yield?

- Methodological Answer:

- Intermediate Selection: Use halogenated precursors (e.g., dibromomethyl derivatives) for controlled formylation .

- Reaction Conditions: Optimize temperature (e.g., 80–100°C) and catalysts (e.g., Pd-based catalysts for cross-coupling) .

- Purification: Employ column chromatography or recrystallization using polar solvents (e.g., ethanol/water mixtures) .

Q. What are the critical storage and handling protocols to prevent degradation?

- Methodological Answer:

- Storage: Maintain at 2–8°C in airtight, light-resistant containers to prevent aldehyde oxidation .

- Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy .

Advanced Research Questions

Q. What computational strategies predict reactive sites in 4-Formyl-3-methoxybenzonitrile for drug design?

- Methodological Answer:

- Fukui Functions to identify nucleophilic/electrophilic sites (e.g., aldehyde group for Schiff base formation) .

- Molecular Electrostatic Potential (MEP) Maps to visualize charge distribution .

- Molecular Docking (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., kinases) .

Q. How do structural modifications influence biological interactions, and how can these be validated?

- Methodological Answer:

- Modifications: Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to alter binding kinetics .

- Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Q. How can experimental and computational data be cross-validated to resolve contradictions?

- Methodological Answer:

- Comparative Analysis: Align experimental NMR/FT-IR data with computational spectra (e.g., Gaussian 09) .

- Sensitivity Testing: Vary computational parameters (e.g., solvent models) to match observed reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。